3-Acetoxybenzophenone

描述

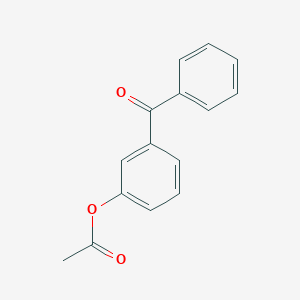

3-Acetoxybenzophenone is a substituted benzophenone derivative characterized by an acetoxy group (-OAc) attached to the third position of one phenyl ring of the benzophenone core. Its molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.26 g/mol . The compound is primarily utilized in research and development (R&D) settings, particularly in organic synthesis and pharmaceutical intermediates, though its exact applications remain understudied.

准备方法

Acetylation of 3-Hydroxybenzophenone

The most direct route to 3-acetoxybenzophenone involves the acetylation of 3-hydroxybenzophenone. This method leverages esterification reactions, where the hydroxyl group undergoes nucleophilic substitution with acetylating agents such as acetyl chloride or acetic anhydride.

Acetylation Using Acetyl Chloride

In a protocol analogous to the synthesis of 4-acryloylbenzophenone , 3-hydroxybenzophenone reacts with acetyl chloride in the presence of a base. A typical procedure involves:

-

Dissolving 3-hydroxybenzophenone (25 mmol) and triethylamine (36 mmol) in anhydrous tetrahydrofuran (THF).

-

Dropwise addition of acetyl chloride (50 mmol) in THF at 0–5°C.

-

Stirring for 30 minutes, followed by extraction with ethyl acetate and washing with dilute hydrochloric acid.

This method achieves yields exceeding 80% under optimized conditions . The reaction proceeds via the formation of an acyloxy intermediate, stabilized by the base, which mitigates side reactions such as over-acetylation.

Table 1: Reaction Conditions for Acetyl Chloride-Based Acetylation

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–5°C (initial), then RT |

| Molar Ratio (Substrate:AcCl) | 1:2 |

| Base | Triethylamine |

| Yield | 80–85% |

Acetylation Using Acetic Anhydride

Alternative protocols employ acetic anhydride as the acetylating agent, often catalyzed by sulfuric acid or pyridine. For example:

-

3-Hydroxybenzophenone (10 mmol) is refluxed with acetic anhydride (30 mmol) in pyridine (20 mL) for 4 hours.

-

The mixture is poured into ice water, and the product is extracted with dichloromethane.

This method offers moderate yields (70–75%) but avoids the use of moisture-sensitive acetyl chloride .

Comparative Analysis of Methods

Table 2: Comparison of Key Preparation Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acetyl Chloride | High yield, short reaction time | Moisture-sensitive reagents | 80–85% |

| Acetic Anhydride | Stable reagents | Longer reaction time | 70–75% |

| Friedel-Crafts Route | Access to complex derivatives | Low overall yield | 40–50% |

Industrial-Scale Considerations

For large-scale production, continuous-flow systems are recommended to enhance safety and efficiency. Key parameters include:

化学反应分析

Hydrolysis of the Acetoxy Group

The acetoxy group in 3-acetoxybenzophenone undergoes hydrolysis under acidic or basic conditions, yielding 3-hydroxybenzophenone and acetic acid. This reaction is typical of ester functional groups and is critical in both synthetic and environmental degradation pathways.

-

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release acetic acid .

Photochemical Reactivity

Benzophenones are known for UV absorption due to their conjugated aromatic ketone structure. While specific studies on this compound are sparse, analogs like oxybenzone (benzophenone-3) exhibit photostability and radical formation under UV light .

-

Key Finding : The acetoxy group may stabilize the excited state, reducing photodegradation rates compared to hydroxyl-substituted benzophenones .

Mechanochemical Activation

In polymer matrices, benzophenone derivatives undergo mechanochemical C–C bond cleavage under stress. While studies focus on analogs like 4-acetoxybenzophenone, similar behavior is expected for the 3-isomer .

-

Application : Potential use in self-healing materials where mechanical stress triggers bond reorganization .

Nucleophilic Substitution Reactions

The acetoxy group can act as a leaving group in nucleophilic substitutions, particularly in the presence of strong bases or transition metal catalysts.

-

Limitation : Steric effects from the 3-substituent may reduce reaction efficiency compared to para-substituted analogs 9.

Cycloaddition and Cross-Coupling

This compound may participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura coupling, though direct evidence is lacking.

科学研究应用

Applications in Photochemistry

3-Acetoxybenzophenone exhibits strong ultraviolet (UV) absorption properties, making it valuable in photochemical applications. It acts as a UV filter in various formulations, protecting sensitive materials from degradation caused by UV radiation.

Case Study: UV Protection in Coatings

A study demonstrated that incorporating this compound into polymer coatings significantly enhanced their UV stability. The coatings exhibited reduced yellowing and improved longevity when exposed to sunlight compared to control samples without the compound .

Applications in Drug Development

In medicinal chemistry, this compound has been investigated for its potential as an inhibitor of steroid sulfatase (STS), an enzyme linked to breast cancer progression.

Case Study: Inhibition of Steroid Sulfatase

Research indicated that derivatives of this compound could effectively inhibit STS activity in vitro. These inhibitors showed promising results against various human tumor cell lines, suggesting their potential as therapeutic agents in breast cancer treatment .

Applications in Materials Science

The compound's ability to participate in polymerization reactions has led to its use in developing advanced materials, including self-healing gels.

Case Study: Self-Healing Gels

A recent study reported the synthesis of a self-healing gel that incorporated a polymer with benzophenone substituents, including this compound. The gel demonstrated self-healing properties regulated by temperature, showcasing the compound's role in enhancing material resilience and functionality .

Data Tables

作用机制

The mechanism of action of 3-Acetoxybenzophenone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, which is a critical process in cell division. This inhibition can lead to the disruption of mitotic spindle formation, ultimately affecting cell proliferation.

相似化合物的比较

Comparison with Structurally Similar Compounds

This section compares 3-Acetoxybenzophenone with substituted acetophenones and benzophenones, focusing on molecular properties, physical characteristics, and applications.

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₅H₁₂O₃ | 240.26 | - | Acetoxy group on benzophenone core |

| 3-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 586-37-8 | Methoxy group on acetophenone core |

| 3-Benzyloxyacetophenone | C₁₅H₁₄O₂ | 226.27 | 34068-01-4 | Benzyloxy group on acetophenone core |

| 3',5'-Diacetoxyacetophenone | C₁₁H₁₀O₅ | 242.19 | 35086-59-0 | Two acetoxy groups on acetophenone |

| 3-Acetoxy-3'-methoxybenzophenone | C₁₆H₁₄O₄ | 270.28 | 890099-27-1 | Acetoxy and methoxy on benzophenone |

Key Observations :

- Substituent Effects: The acetoxy group (-OAc) in this compound introduces higher polarity and hydrolytic instability compared to methoxy (-OMe) or benzyloxy (-OBn) groups. This makes it more reactive in esterification or transesterification reactions .

- Molecular Weight: Benzophenone derivatives (e.g., this compound) have higher molecular weights than acetophenone analogs due to the additional phenyl ring .

Physical Properties and Stability

Key Observations :

- Thermal Stability: Methoxy and benzyloxy derivatives exhibit higher thermal stability than acetoxy analogs, as seen in 3-Methoxyacetophenone’s use in gas chromatography (GC) at elevated temperatures .

- Volatility: Benzyloxy and bulkier substituents reduce volatility, as evidenced by 3-Benzyloxyacetophenone’s low boiling point under reduced pressure .

Reactivity Insights :

- Electron-withdrawing groups (e.g., -OAc) increase the electrophilicity of the carbonyl carbon in benzophenones, enhancing reactivity in nucleophilic additions compared to acetophenones .

生物活性

3-Acetoxybenzophenone, a derivative of benzophenone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 242.27 g/mol. The structure features an acetoxy group attached to the benzophenone core, which influences its solubility and reactivity in biological systems.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit the growth of various human tumor cell lines, including breast cancer cells (MCF-7) and prostate cancer cells. A study demonstrated that this compound acts as a steroid sulfatase (STS) inhibitor, which is particularly relevant in breast cancer therapy where STS is often overexpressed .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that this compound can scavenge free radicals effectively, contributing to its potential health benefits .

3. Antimicrobial Activity

this compound exhibits antimicrobial properties against several bacterial strains. Its efficacy against pathogens such as Escherichia coli and Staphylococcus aureus has been documented, suggesting its potential use in developing antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits steroid sulfatase, which plays a critical role in the metabolism of steroids in cancer cells .

- Free Radical Scavenging : The acetoxy group enhances the compound's ability to neutralize free radicals, thereby reducing oxidative damage in cells .

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis and death .

Case Studies

Several case studies have investigated the biological activity of this compound:

-

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell proliferation and induced apoptosis. The mechanism was linked to STS inhibition, highlighting its potential as a therapeutic agent for breast cancer . -

Case Study 2: Antioxidant Activity Assessment

In another study, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. Results indicated a strong scavenging effect comparable to standard antioxidants like ascorbic acid .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | STS inhibition |

| Antimicrobial | E. coli, S. aureus | 25 | Membrane disruption |

| Antioxidant | N/A | 20 | Free radical scavenging |

常见问题

Basic Research Questions

Q. How to design a synthesis pathway for 3-Acetoxybenzophenone with optimal yield?

- Methodology : Start with benzophenone derivatives and introduce the acetoxy group via acetylation. Use acetic anhydride as the acetylating agent under controlled acidic conditions (e.g., sulfuric acid catalysis). Monitor reaction progress via TLC or HPLC and optimize temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of starting material to acetic anhydride) to minimize side products like over-acetylated derivatives. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Containment : Use HEPA-filtered vacuums to collect dust and avoid airborne dispersion .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if aerosol formation is likely during synthesis or handling .

- Waste Disposal : Segregate waste into labeled containers for incineration or professional hazardous waste management to prevent environmental contamination .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the acetoxy group (δ ~2.3 ppm for CH and ~170 ppm for carbonyl carbon) and benzophenone backbone.

- FT-IR : Identify characteristic peaks for the ester C=O stretch (~1740 cm) and aromatic C-H bending (~700–800 cm).

- Mass Spectrometry : Compare experimental molecular ion peaks ([M+H]) with theoretical values (e.g., 256.24 g/mol) using high-resolution MS .

Advanced Research Questions

Q. How to resolve discrepancies in reported reaction kinetics for this compound under varying catalytic conditions?

- Methodology :

- Controlled Replication : Standardize reaction parameters (solvent polarity, catalyst loading, and temperature) across studies.

- Mechanistic Probes : Use deuterated solvents (e.g., DO) to study isotopic effects on reaction rates.

- Computational Modeling : Perform DFT calculations to identify transition states and rate-limiting steps, correlating with experimental kinetic data .

Q. What strategies mitigate photodegradation of this compound in UV-light-exposed applications?

- Methodology :

- Stability Testing : Expose samples to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS.

- Additive Screening : Evaluate antioxidants (e.g., BHT) or UV absorbers (e.g., benzotriazoles) to stabilize the compound.

- Structural Modification : Introduce electron-donating groups (e.g., methoxy) to the benzophenone core to reduce photolytic susceptibility .

Q. How to address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodology :

- Solubility Profiling : Conduct systematic studies using standardized solvent systems (e.g., DMSO, ethanol, hexane) under controlled temperatures (25°C ± 0.5°C).

- Hansen Solubility Parameters : Calculate HSP values to predict solubility behavior and validate with experimental data.

- Crystallography : Analyze crystal packing via X-ray diffraction to identify intermolecular interactions affecting solubility .

Q. What experimental approaches validate the environmental toxicity of this compound degradation byproducts?

- Methodology :

- Ecotoxicology Assays : Test degradation products (e.g., phenolic derivatives) on model organisms (e.g., Daphnia magna) for acute toxicity (LC).

- Metabolite Tracking : Use -labeled this compound to trace biodegradation pathways in soil/water systems.

- QSAR Modeling : Predict toxicity endpoints based on structural analogs from databases like ECOTOX .

Q. Methodological Resources

- Spectral Databases : Cross-reference with NIST Chemistry WebBook for validated IR and MS spectra .

- Safety Protocols : Follow OSHA-compliant guidelines for chemical handling, including spill management and PPE requirements .

- Literature Search Tools : Use SciFinder or Reaxys to access peer-reviewed synthesis protocols and physicochemical data, avoiding non-academic sources like BenchChem .

属性

IUPAC Name |

(3-benzoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11(16)18-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSGBGVLSLEIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345871 | |

| Record name | 3-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-18-0 | |

| Record name | [3-(Acetyloxy)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。